molecular formula C10H15N5O5 B601546 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one CAS No. 1346598-14-8

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

Cat. No. B601546
CAS RN: 1346598-14-8
M. Wt: 285.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as Acyclovir, is a potent inhibitor of the Herpesvirus family, including cytomegalovirus . It is used to treat complications from AIDS-associated cytomegalovirus infections . The IUPAC name of the drug is 2-Amino-1,9-dihydro-9-((2-hydroxyethoxy)methyl)-6H-purin-6-one . Its molecular formula is C8H11N5O3 and its molecular mass is 225.21 g/mol .

Scientific Research Applications

Corrosion Inhibition

The compound has been studied as a green corrosion inhibitor for mild steel in 1.0 M Hydrochloric Acid Solution . The inhibition efficiency increases with increasing the inhibitor concentration, with a maximum efficiency of 92% at 500ppm concentration . The adsorption of the compound on the mild Steel surface follows the Langmuir adsorption isotherm .

Antiviral Applications

The compound has been mentioned in patents for its antiviral properties . However, the specific details of its antiviral applications are not readily available in the search results.

Biochemical/Physiological Actions

The compound, also known as Ganciclovir, is a nucleoside guanosine analog that contains an active moiety, ganciclovir triphosphate . This active moiety can inhibit viral replication by interrupting the viral DNA during elongation .

Treatment of Cytomegalovirus (CMV) Retinitis

Ganciclovir is a potent agent in preventing cytomegalovirus (CMV) retinitis disease in human immunodeficiency virus (HIV) patients . It exhibits therapeutic effects against CMV disease involving the lungs, liver, and gastrointestinal tract .

Enzymatic Phosphorylation

Ganciclovir can be enzymatically phosphorylated to an active triphosphate analog by herpes simplex virus thymidine kinase (HSV-TK) or host-encoded deoxyguanosine kinase .

Research Applications

Ganciclovir has been used in combination with resveratrol to study its effect on melanoma cells . It has also been used as a synthetic substrate for viral thymidine kinase to study its effects on human-inducible pluripotent stem cells .

Mechanism of Action

The compound “2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one”, also known as “UNII-R4FRA714XK”, is more commonly referred to as Ganciclovir . Here is a detailed explanation of its mechanism of action:

    Target of action

    Ganciclovir’s primary target is a virus-encoded cellular enzyme, thymidine kinase (TK) . This enzyme is crucial for the replication of the virus.

    Mode of action

    Ganciclovir is a nucleoside guanosine analog. Its antiviral activity inhibits virus replication. This inhibitory action is highly selective as the drug must be converted to the active form by thymidine kinase .

    Biochemical pathways

    Once activated, Ganciclovir triphosphate, the active form of the drug, inhibits viral replication by interrupting the viral DNA during elongation .

    Result of action

    The molecular and cellular effects of Ganciclovir’s action result in the inhibition of viral replication, thereby preventing the spread of the virus within the host organism .

properties

IUPAC Name

2-amino-9-(1,3-dihydroxypropan-2-yloxymethoxymethyl)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O5/c11-10-13-8-7(9(18)14-10)12-3-15(8)4-19-5-20-6(1-16)2-17/h3,6,16-17H,1-2,4-5H2,(H3,11,13,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFLSEDNYVWUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COCOC(CO)CO)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158853
Record name 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one

CAS RN

1346598-14-8
Record name Ganciclovir Specified Impurity D [EP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346598148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-9-(((2-hydroxy-1-(hydroxymethyl)ethoxy)methoxy)methyl)-1,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-9-(((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHOXY)METHYL)-1,9-DIHYDRO-6H-PURIN-6-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4FRA714XK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.